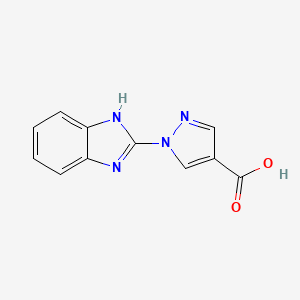
1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as BPCA, is an important organic compound used in a wide variety of scientific applications. It is an aromatic heterocyclic compound with a cyclic structure containing both a pyrazole ring and an aromatic benzoimidazole ring. BPCA is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of biologically active compounds such as peptides, proteins, and other small molecules. BPCA is an important building block for many compounds due to its unique structure and properties.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid have demonstrated significant antimicrobial activity. For instance, Desai, Pandya, and Vaja (2017) synthesized a series of compounds bearing benzimidazole and pyrazoline motifs, which showed considerable activity against both gram-positive and gram-negative bacteria, as well as against fungal strains (Desai, Pandya, & Vaja, 2017). Krishnanjaneyulu et al. (2014) also synthesized novel benzimidazole derivatives with notable antimicrobial properties (Krishnanjaneyulu et al., 2014).
Optical and Material Properties
The compound and its derivatives have interesting optical properties. Ge et al. (2014) explored the fluorescence spectral characteristics of novel derivatives synthesized from 1-(1H-Benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid, finding a correlation between absorption and emission with substituent groups (Ge et al., 2014). Additionally, Chandrakantha et al. (2013) investigated the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, identifying potential for optical limiting applications (Chandrakantha et al., 2013).
Synthesis and Characterization
There have been significant studies on the synthesis and characterization of derivatives of this compound. Yıldırım et al. (2005) and (2006) conducted experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acid derivatives, providing insights into the mechanisms and structures of these compounds (Yıldırım, Kandemirli, & Demir, 2005); (Yıldırım & Kandemirli, 2006).
Biological and Pharmacological Potential
The compound has shown promise in biological and pharmacological studies. Barrett et al. (2011) characterized a derivative of this compound, JNJ-42041935, as a potent inhibitor of hypoxia-inducible factor prolyl hydroxylase, suggesting its potential in treating anemia and other diseases (Barrett et al., 2011). Additionally, El-Meguid (2014) synthesized derivatives with various amino acids and sulfamoyl, evaluating their antimicrobial activities, which indicated significant effectiveness against various bacteria and fungi (El-Meguid, 2014).
Propriétés
IUPAC Name |
1-(1H-benzimidazol-2-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10(17)7-5-12-15(6-7)11-13-8-3-1-2-4-9(8)14-11/h1-6H,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFPBDKXQKJAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=C(C=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1h-Benzoimidazol-2-yl)-1h-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)
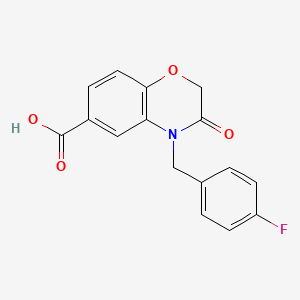
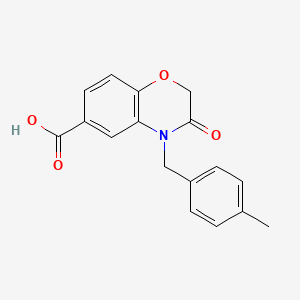
![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)
![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)
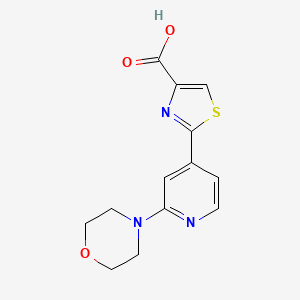
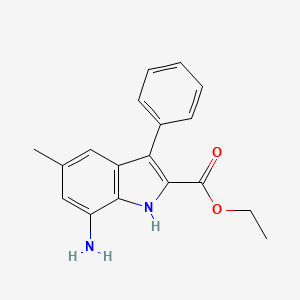
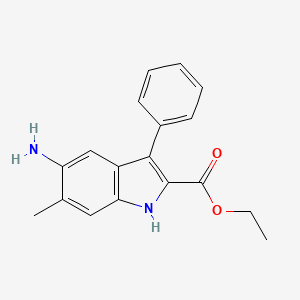
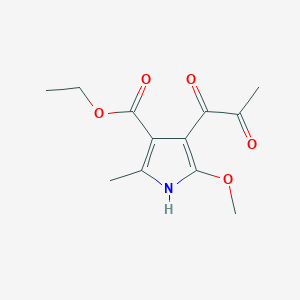
![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)
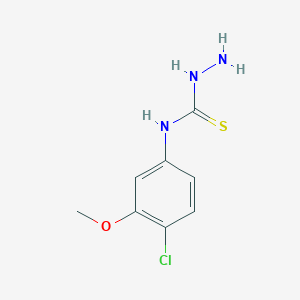
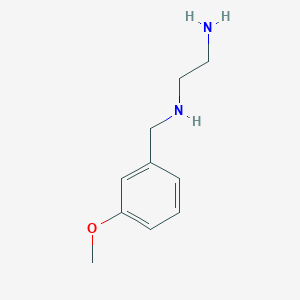
![[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B1387524.png)
![4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387525.png)